molecular formula C6H14O4S4 B043496 1,4-Bis(methylsulfonylsulfanyl)butane CAS No. 55-99-2

1,4-Bis(methylsulfonylsulfanyl)butane

Cat. No. B043496
CAS RN: 55-99-2
M. Wt: 278.4 g/mol
InChI Key: VIISOSSRZYEECK-UHFFFAOYSA-N
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Description

1,4-Bis(methylsulfonylsulfanyl)butane, also known as 1,4-Butanediylbismethanethiosulfonate, is a MTS and sulfhydryl active reagent. It also acts as a sulfhydryl cross-linking reagent .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 13 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, and 2 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

A study discussed the prediction of tautomerization manner of the 1,4-bis(methane sulfonyloxy)butane in chemical reactions with an excellent and accurate quantum methods in gas phase. H transition and H migration for the O-H to nearby C=S was theoretically elaborated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.43300. It has a density of 1.409g/cm3. Its boiling point is 526.8ºC at 760mmHg and its melting point is 84-86ºC .

Scientific Research Applications

Cross-Linking Agent in Polymer Chemistry

1,4-Bis(methylsulfonylsulfanyl)butane: is utilized as a cross-linking agent due to its bifunctional reactivity. It can form bridges between polymer chains, enhancing the mechanical strength and thermal stability of materials. This application is particularly valuable in creating robust materials for automotive and aerospace industries where durability is crucial .

Sulfhydryl Active Reagent in Biochemistry

In biochemistry, this compound acts as a sulfhydryl active reagent. It facilitates the formation of disulfide bonds in proteins, which is essential for maintaining their tertiary structure and function. This property is exploited in protein engineering and in studying protein folding mechanisms .

Analytical Chemistry for Compound Characterization

Analytical chemists employ 1,4-Bis(methylsulfonylsulfanyl)butane for characterizing compounds through techniques like mass spectrometry. Its ability to introduce sulfhydryl groups aids in the identification and quantification of various biomolecules, contributing to advancements in metabolomics and proteomics .

Catalysis in Organic Synthesis

The compound serves as a catalyst in organic synthesis, particularly in reactions involving sulfhydryl groups. It can accelerate the formation of carbon-sulfur bonds, which are prevalent in pharmaceuticals and agrochemicals, thereby improving the efficiency of synthetic processes .

Environmental Science for Pollutant Removal

Environmental scientists are exploring the use of 1,4-Bis(methylsulfonylsulfanyl)butane in the removal of heavy metals and other pollutants from water. Its sulfhydryl groups can bind to contaminants, facilitating their extraction and purification of water sources .

Pharmacology for Drug Development

In pharmacology, the compound’s reactivity with sulfhydryl groups is harnessed to modify the structure of drug molecules. This can improve their efficacy, stability, or delivery characteristics, playing a significant role in the development of new medications .

Agriculture as a Soil Amendment

Agricultural applications include using 1,4-Bis(methylsulfonylsulfanyl)butane as a soil amendment. It can potentially improve soil quality and crop yield by affecting the bioavailability of nutrients and enhancing the resilience of plants to environmental stressors .

Materials Science for Advanced Composites

In materials science, the compound is investigated for creating advanced composites. Its inclusion in materials can impart desirable properties such as increased conductivity, resistance to degradation, and improved mechanical performance, which are essential for high-tech applications .

properties

IUPAC Name

1,4-bis(methylsulfonylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISOSSRZYEECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286940
Record name 1,4-bis(methylsulfonylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(methylsulfonylsulfanyl)butane

CAS RN

55-99-2
Record name NSC48378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(methylsulfonylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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